

5-(chloromethyl)-1-methyl-1H-pyrazole literature review

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Compound of Interest

Compound Name: 5-(chloromethyl)-1-methyl-1H-pyrazole

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An In-depth Technical Guide to **5-(chloromethyl)-1-methyl-1H-pyrazole**

Introduction

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, recognized for its prevalence in compounds exhibiting a wide array of biological activities.^{[1][2]} As a five-membered aromatic ring containing two adjacent nitrogen atoms, the pyrazole scaffold offers a unique combination of chemical stability and functional versatility, making it a "privileged structure" in medicinal chemistry.^{[3][4]} Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, demonstrating anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.^{[5][6][7]}

5-(chloromethyl)-1-methyl-1H-pyrazole is a functionalized pyrazole derivative poised to be a valuable synthetic intermediate. The presence of a reactive chloromethyl group at the 5-position provides a convenient handle for introducing diverse molecular fragments through nucleophilic substitution reactions. This makes it an attractive building block for constructing libraries of novel compounds in drug discovery and agrochemical research. While specific literature on **5-(chloromethyl)-1-methyl-1H-pyrazole** is not abundant, its synthesis and reactivity can be inferred from established principles of pyrazole chemistry and the behavior of closely related analogues. This guide provides a comprehensive overview of its projected synthesis, chemical properties, and potential applications, supported by data from similar pyrazole-containing molecules.

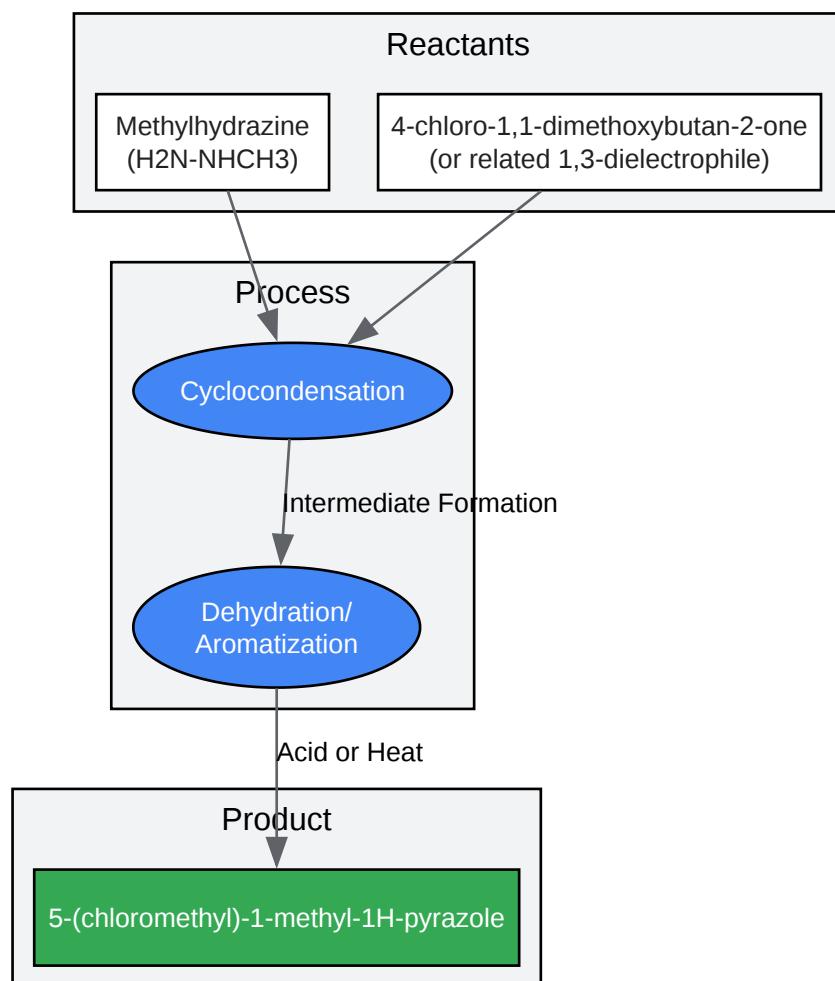
Proposed Synthesis and Experimental Protocols

The primary and most versatile method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound, such as a 1,3-dicarbonyl or an α,β -unsaturated ketone.^[8]

Proposed Synthetic Pathway

A plausible and regioselective synthesis for **5-(chloromethyl)-1-methyl-1H-pyrazole** involves the reaction of methylhydrazine with a suitable 1,3-dielectrophilic synthon containing a chloromethyl group. The use of methylhydrazine directs the regiochemistry, as the more nucleophilic nitrogen typically attacks the more electrophilic carbonyl carbon, leading to the N1-methylated pyrazole.

Proposed Synthesis of 5-(chloromethyl)-1-methyl-1H-pyrazole



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Caption: Proposed synthetic route via cyclocondensation.

General Experimental Protocol for Pyrazole Synthesis

This protocol is a representative procedure adapted from the synthesis of similar pyrazole derivatives.^{[9][10]}

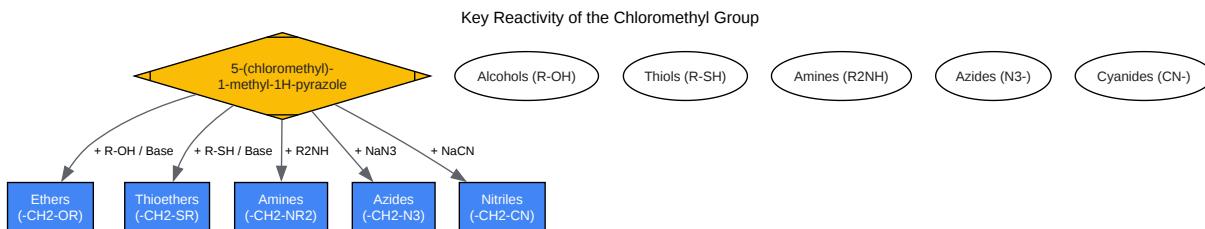
- Reaction Setup: To a solution of the 1,3-dielectrophilic precursor (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.0-1.2 eq) dropwise at room temperature.
- Reaction Execution: The reaction mixture is stirred at room temperature or heated to reflux (typically 60-80 °C) for a period ranging from 2 to 24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure **5-(chloromethyl)-1-methyl-1H-pyrazole**.

Chemical Properties and Reactivity

The chemical reactivity of **5-(chloromethyl)-1-methyl-1H-pyrazole** is dominated by the electrophilic chloromethyl group. This functional group is analogous to a benzylic halide, making it susceptible to nucleophilic substitution (SN₂) reactions. This reactivity is key to its utility as a synthetic intermediate.

Reactivity Workflow: Nucleophilic Substitution

The chloromethyl moiety can react with a wide range of nucleophiles to introduce new functional groups, enabling the synthesis of diverse pyrazole derivatives.

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Caption: Nucleophilic substitution reactions at the C5-methyl position.

General Experimental Protocol for Nucleophilic Substitution

This protocol describes a typical procedure for reacting a chloromethyl pyrazole with a nucleophile, based on methods for analogous compounds.[\[11\]](#)[\[12\]](#)

- Reaction Setup: Dissolve **5-(chloromethyl)-1-methyl-1H-pyrazole** (1.0 eq) in an appropriate polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
- Addition of Reagents: Add the nucleophile (1.1-1.5 eq). If the nucleophile is neutral (e.g., an amine), it can be added directly. If it is acidic (e.g., a thiol or alcohol), a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2.0 eq) is also added to facilitate the reaction.
- Reaction Conditions: Stir the mixture at a temperature ranging from ambient to 80 °C until TLC analysis indicates the consumption of the starting material.
- Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data from Related Pyrazole Derivatives

While specific quantitative data for **5-(chloromethyl)-1-methyl-1H-pyrazole** is scarce, the following tables summarize data for structurally similar pyrazole compounds to provide a reference for expected properties and reaction outcomes.

Table 1: Physicochemical and Yield Data of Substituted Pyrazoles

Compound Name	Molecular Formula	Yield (%)	Melting Point (°C)	Reference
Methyl-5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate	C ₁₇ H ₁₃ BrN ₂ O ₂	78	113–115	[13]
Methyl-5-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate	C ₂₁ H ₁₆ N ₂ O ₂	88	98–102	[13]
Methyl-5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylate	C ₁₇ H ₁₅ N ₃ O ₄ S	73	200–201	[13]
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (5-ethyl-[5][11][14]thiadiazol-2-yl)amide	C ₁₅ H ₁₄ ClN ₅ OS	79.4	198–199	[12]
1,3-Dimethyl-5-(4-chlorophenoxy)-1H-pyrazole-4-carbaldehyde Oxime Derivative	C ₂₅ H ₂₀ ClF ₃ N ₄ O ₃	58	67–69	[15]
1,3-Dimethyl-5-(4-methoxyphenoxy)-1H-pyrazole-4-	C ₂₆ H ₂₃ F ₃ N ₄ O ₄	63	76–78	[15]

carbaldehyde
Oxime Derivative

Table 2: Selected ^1H and ^{13}C NMR Spectroscopic Data of Pyrazole Derivatives

Compound Name	Solvent	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	Reference
Methyl-5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate	CDCl_3	7.44 (d, 2H), 7.39–7.36 (m, 3H), 7.31 (dd, 2H), 7.08 (d, 2H), 7.05 (s, 1H), 3.97 (s, 3H)	162.8, 144.2, 143.7, 139.3, 132.0, 130.3, 129.3, 128.8, 128.5, 125.8, 123.3, 110.1, 52.4	[13]
Methyl-1-phenyl-5-(isopropyl)-1H-pyrazole-3-carboxylate	CDCl_3	7.51–7.46 (m, 3H), 7.43–7.41 (m, 2H), 6.79 (s, 1H), 3.93 (s, 3H), 3.00 (sep, 1H), 1.19 (d, 6H)	163.3, 152.4, 143.6, 129.3, 129.2, 126.4, 105.7, 52.1, 25.7, 22.9	[13]
1,3-Dimethyl-5-(4-methylphenoxy)-1H-pyrazole-4-carbaldehyde Oxime Derivative	CDCl_3	8.46 (s, 1H), 7.90 (d, 1H), 7.84 (s, 1H), 7.39 (d, 2H), 7.12 (d, 4H), 7.01 (d, 1H), 6.81 (d, 2H), 5.05 (s, 2H), 3.61 (s, 3H), 2.40 (s, 3H), 2.32 (s, 3H)	165.8, 154.8, 152.8, 148.1, 146.8, 145.5, 145.4, 140.9, 136.7, 136.6, 135.1, 133.1, 130.4, 130.1, 121.3, 115.1, 111.3, 100.1, 75.4, 34.2, 20.5, 14.9	[15]

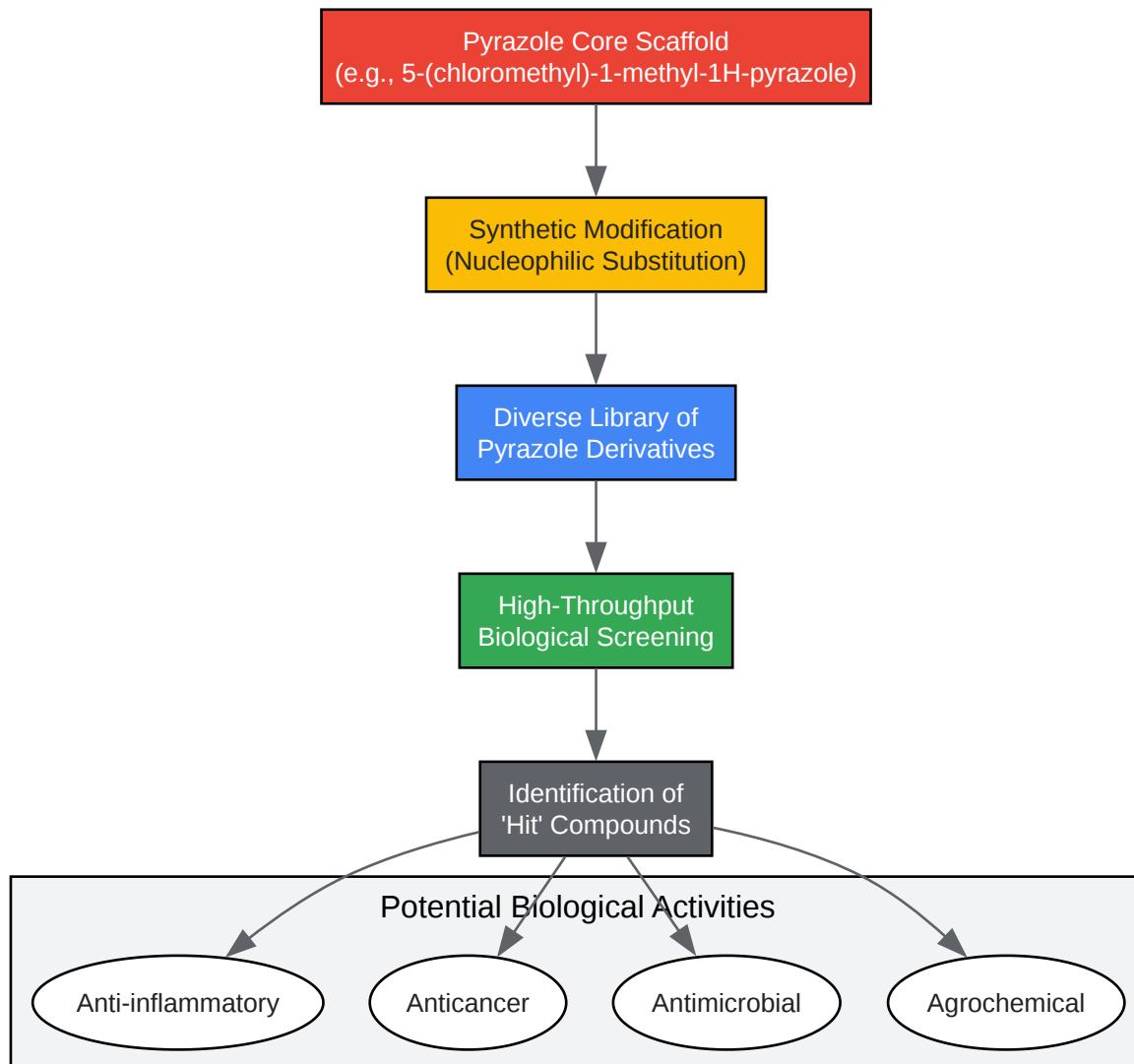
Potential Applications in Medicinal Chemistry and Agrochemicals

The pyrazole scaffold is a key component in numerous commercial drugs and agricultural products. Derivatives of **5-(chloromethyl)-1-methyl-1H-pyrazole** are expected to share in this rich biological activity profile.

Logical Flow of Pyrazole-Based Drug Discovery

The versatility of the pyrazole core allows for systematic modification to target various biological pathways. The introduction of a reactive handle like the chloromethyl group is a critical first step in this process.

Logic of Pyrazole Scaffold in Discovery

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Caption: From core scaffold to biological activity.

Summary of Biological Activities in Pyrazole Derivatives

- Anti-inflammatory and Analgesic: Many pyrazole derivatives are known to modulate inflammatory pathways.^{[5][16]} For example, celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. The synthesis of analogues of celecoxib often starts from functionalized pyrazoles.^[13]

- Antimicrobial and Antifungal: Compounds containing the pyrazole moiety have demonstrated significant activity against various bacterial and fungal strains, including resistant pathogens.
[\[1\]](#)[\[16\]](#)
- Anticancer: Certain pyrazole derivatives have shown potent antitumor effects by inhibiting tumor growth or inducing apoptosis in cancer cells.[\[7\]](#)[\[16\]](#) They can act as inhibitors of various kinases involved in cell signaling pathways.
- Agrochemicals: The pyrazole structure is integral to many modern pesticides and herbicides.
[\[11\]](#)[\[16\]](#) For instance, pyrazole derivatives containing trifluoromethyl groups are explored for their efficacy in protecting crops.[\[11\]](#) The acaricidal and insecticidal activities of pyrazole oxime derivatives have also been well-documented.[\[15\]](#)

Conclusion

5-(chloromethyl)-1-methyl-1H-pyrazole represents a highly promising, albeit under-documented, building block for chemical synthesis. Based on the established chemistry of related compounds, its synthesis is feasible through standard cyclocondensation reactions. The true value of this molecule lies in the reactivity of its chloromethyl group, which serves as an effective electrophilic site for introducing a vast range of substituents via nucleophilic substitution. This versatility makes it an ideal starting point for generating compound libraries for screening in drug discovery and agrochemical development programs. The extensive history of biological activity associated with the pyrazole scaffold strongly suggests that derivatives of **5-(chloromethyl)-1-methyl-1H-pyrazole** will continue to be a fruitful area of research for scientists and drug development professionals.

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